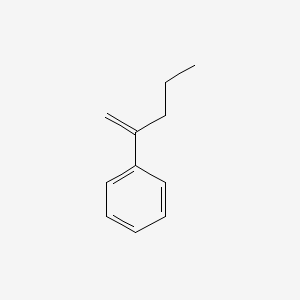

2-Phenyl-1-pentene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5676-32-4 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

pent-1-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3 |

InChI 键 |

ANGVCCXFJKHNDS-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=C)C1=CC=CC=C1 |

产品来源 |

United States |

Significance of 2 Phenyl 1 Pentene in Contemporary Organic Synthesis

The utility of 2-Phenyl-1-pentene in organic synthesis is primarily as a precursor and a building block for more complex molecular architectures. Its terminal alkene and phenyl group functionalities are key to its reactivity.

One of the fundamental transformations of this compound is its catalytic hydrogenation. In the presence of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), it can be reduced to form 2-phenylpentane (B179501). This reaction is highly efficient, often achieving over 99% conversion with minimal side reactions.

The synthesis of this compound itself highlights important synthetic methodologies. It is commonly prepared through the Wittig reaction, a versatile method for creating alkenes from aldehydes or ketones and phosphonium (B103445) ylides. encyclopedia.publibretexts.orgwikipedia.org Alternatively, it can be synthesized via the dehydration of 2-phenylpentanol. These synthetic routes underscore its role as a product of foundational organic reactions.

Furthermore, the structural motif of this compound is relevant in the context of more advanced catalytic reactions. For instance, the asymmetric hydrovinylation of vinylarenes, which are structurally related to this compound, is a powerful method for creating chiral molecules. orgsyn.orgresearchgate.net This reaction involves the addition of a vinyl group and a hydrogen across the double bond, and when performed with chiral catalysts, can produce enantiomerically enriched products. orgsyn.orgresearchgate.net Such products can serve as intermediates in the synthesis of pharmaceuticals, like the anti-inflammatory 2-arylpropionic acids. orgsyn.org

Historical Context of Phenyl Substituted Alkene Chemistry

The chemistry of phenyl-substituted alkenes is built upon several cornerstone discoveries in organic chemistry.

The Friedel-Crafts reactions , discovered by Charles Friedel and James Crafts in 1877, were a seminal development. libretexts.orgwikipedia.orgchemistryviews.org Their work on the aluminum chloride-catalyzed alkylation of aromatic rings, such as benzene (B151609), with alkyl halides laid the groundwork for creating carbon-carbon bonds between aromatic and aliphatic systems. libretexts.orgwikipedia.org Although initially plagued by issues like carbocation rearrangements, this reaction established a fundamental principle for synthesizing alkylated arenes. libretexts.org Over the years, the reaction has evolved to use various Lewis and Brønsted acid catalysts and a wider range of alkylating agents, including alkenes and alcohols. beilstein-journals.orgbeilstein-journals.org

Another pivotal development was the Wittig reaction , discovered by Georg Wittig in 1954, for which he received the Nobel Prize in 1979. encyclopedia.publibretexts.org This reaction, which converts aldehydes and ketones into alkenes using phosphonium (B103445) ylides, provided a highly reliable method for forming carbon-carbon double bonds at a specific location. libretexts.org This was a significant advantage over previous methods like alcohol dehydration, which often yielded mixtures of isomeric alkenes. libretexts.org The stereochemical outcome of the Wittig reaction has been a subject of extensive study, with modifications like the Schlosser modification developed to control the formation of E- or Z-isomers. wikipedia.orglibretexts.org

Current Research Trajectories and Challenges for 2 Phenyl 1 Pentene

Contemporary research involving 2-Phenyl-1-pentene and related structures focuses on overcoming synthetic challenges and developing new, more efficient, and selective reactions.

A primary challenge in reactions involving phenyl-substituted alkanes, often synthesized from alkenes like this compound, is managing carbocation rearrangements . In classic Friedel-Crafts alkylations, the intermediate carbocation can undergo hydride or methyl shifts, leading to a mixture of structural isomers. libretexts.org For example, attempting to add a propyl or pentyl group can result in rearranged products. Research focuses on developing catalysts and reaction conditions that minimize these unwanted side reactions, such as using specific branched alkyl halides or maintaining low temperatures.

Achieving high stereoselectivity remains a significant goal. In the Wittig reaction, the nature of the ylide and the reaction conditions, including the presence of salts like lithium halides, can influence the ratio of Z/E alkene isomers produced. wikipedia.orglibretexts.org For reactions creating new chiral centers, such as asymmetric hydrovinylation or cyclopropanation, the development of highly effective chiral catalysts is a major research area. orgsyn.orgacs.org The challenge lies in designing ligands and catalyst systems that can effectively differentiate between the enantiotopic faces of the alkene, leading to high enantiomeric excess. libguides.comethz.ch

The functionalization of the alkene is another active research direction. This includes developing catalytic methods for reactions like oxidation, amination, and carboxylation. For example, the electrochemical dicarboxylation of phenyl-substituted alkenes has been explored as a sustainable method for synthesizing substituted succinic acids. researchgate.net Studies on the oxidation of related alkenes, such as 1-pentene (B89616), are also relevant, as understanding these mechanisms can lead to controlled methods for producing valuable oxygenated compounds. sciengine.comresearchgate.net

Interdisciplinary Relevance in Chemical Sciences

Established Synthetic Routes to this compound

Wittig Reaction Pathways to Terminal Phenylalkenes

The Wittig reaction stands as a cornerstone in alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes with a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com The core of this reaction involves the interaction of a phosphorus ylide, also known as a phosphorane, with a carbonyl compound. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a propyl-substituted phosphorus ylide with acetophenone.

The general mechanism commences with the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.com This intermediate subsequently decomposes to yield the final alkene and triphenylphosphine oxide. libretexts.org A key advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was located, minimizing the formation of isomeric byproducts. libretexts.orglibretexts.org

The required phosphorus ylide is typically prepared by the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base like butyllithium (B86547) (BuLi). masterorganicchemistry.comlibretexts.org

Table 1: Key Steps in Wittig Synthesis of this compound

| Step | Description | Reactants | Product |

| 1. Ylide Formation | A primary alkyl halide reacts with triphenylphosphine, followed by deprotonation with a strong base. | Propyl halide, Triphenylphosphine, Strong Base | Propyltriphenylphosphorane |

| 2. Olefination | The phosphorus ylide reacts with a ketone. | Propyltriphenylphosphorane, Acetophenone | This compound, Triphenylphosphine oxide |

Dehydration of 2-Phenylpentanol Precursors

The acid-catalyzed dehydration of alcohols presents another viable route to this compound. The precursor, 2-phenyl-2-pentanol (B1597411), can be subjected to dehydration to yield a mixture of alkene isomers, including this compound and 2-phenyl-2-pentene. sydney.edu.au The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sydney.edu.au

The mechanism proceeds through the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent loss of water generates a carbocation intermediate. The final step involves the elimination of a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. The distribution of the resulting alkene isomers is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. However, the formation of the terminal alkene, this compound, can be favored under certain conditions.

For instance, the dehydration of 2-phenyl-2-pentanol with concentrated sulfuric acid can produce a mixture of (Z)-2-phenyl-2-pentene, (E)-2-phenyl-2-pentene, and this compound. sydney.edu.au

Grignard-Mediated Synthesis of 2-Phenylpentane Derivatives

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com While not a direct route to this compound, Grignard reactions are instrumental in synthesizing its precursors, such as 2-phenyl-2-pentanol. sydney.edu.au

A common approach involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a ketone. For the synthesis of the 2-phenyl-2-pentanol precursor, phenylmagnesium bromide can be reacted with 2-pentanone. sydney.edu.au The Grignard reagent adds to the carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol. masterorganicchemistry.com

This method offers excellent control over the carbon skeleton of the product. The resulting alcohol can then be dehydrated as described in the previous section to yield this compound. sydney.edu.au It is important to note that Grignard reactions require strictly anhydrous conditions as the reagents are highly reactive towards water.

Catalytic Approaches in this compound and Analogous Alkene Synthesis

Catalysis offers efficient and selective methods for the synthesis of alkenes, including those with phenyl substituents. Both homogeneous and heterogeneous catalytic systems have been developed for carbon-carbon bond formation and functionalization leading to such products.

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for constructing the carbon framework of molecules like this compound. savemyexams.com Transition metal complexes, particularly those of palladium, rhodium, and nickel, are frequently employed.

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form carbon-carbon bonds between an aryl halide and an alkene. While not a direct synthesis of this compound, related reactions can build the necessary phenyl-alkene structure. The hydroformylation of alkenes, often catalyzed by rhodium or cobalt complexes, introduces a formyl group and can be a step in a multi-step synthesis of more complex alkenes. researchgate.net Similarly, nickel-catalyzed reactions are known to facilitate the coupling of Grignard reagents with vinylic halides. acs.org

Table 2: Examples of Homogeneous Catalysis in Alkene Synthesis

| Reaction Type | Catalyst Type | Description |

| Heck Reaction | Palladium complexes | Forms a C-C bond between an aryl halide and an alkene. |

| Hydroformylation | Rhodium or Cobalt complexes | Adds a formyl group and hydrogen across an alkene double bond. |

| Cross-Coupling | Nickel complexes | Couples Grignard reagents with vinylic halides. |

Heterogeneous Catalysis for Alkenyl Functionalization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. savemyexams.com These are often employed in the functionalization of alkenes and related compounds.

In the context of phenylalkene synthesis, heterogeneous catalysts can be used for reactions such as isomerization and hydrogenation. For example, the hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst can produce 2-phenylpentane. While this is a reduction reaction, the reverse process, dehydrogenation, can in principle be used to form alkenes from alkanes, though it is often challenging.

More relevant to the synthesis of functionalized alkenes is the use of solid acid catalysts, like zeolites, for dehydration reactions. These can offer higher selectivity and easier workup compared to homogeneous acid catalysts. For example, H-beta zeolite has been used for the alkylation of benzene with 2-pentanol, a reaction that can lead to phenylpentane derivatives. Furthermore, palladium-based heterogeneous catalysts supported on materials like metal-organic frameworks (MOFs) have shown activity in the oxidative alkenylation of arenes, a direct method for forming aryl-alkene bonds. uantwerpen.be

Enantioselective Synthesis of Phenylalkenes and Related Chiral Centers

The synthesis of enantiomerically pure phenylalkenes is a key objective in asymmetric catalysis. The development of methods that can precisely control the three-dimensional arrangement of atoms around a newly formed stereocenter is crucial for producing compounds with specific properties.

Asymmetric Hydrovinylation Strategies

Asymmetric hydrovinylation, the addition of a vinyl group and a hydrogen atom across a double bond, has emerged as a powerful method for constructing chiral centers. orgsyn.orgnih.gov This reaction is particularly useful for the synthesis of 3-arylbutenes from vinylarene derivatives. orgsyn.org Nickel(II)-catalyzed hydrovinylation reactions, in particular, have received significant attention. orgsyn.orgnih.gov

A significant challenge in hydrovinylation is controlling regioselectivity and preventing side reactions such as isomerization of the product and oligomerization of the reactants. orgsyn.org However, modern catalyst systems have been developed that provide high yields and enantioselectivities under relatively mild, salt-free conditions. orgsyn.orgnih.gov For instance, the asymmetric hydrovinylation of 2-phenyl-1-butene using ethylene can produce (R)-3-methyl-3-phenyl-1-pentene, a chiral compound with a quaternary carbon center, in high yield and enantiomeric excess (ee). orgsyn.orgnih.gov

Research has demonstrated the effectiveness of specific catalyst systems for the hydrovinylation of various 2-aryl-1-alkenes. The choice of substrate can influence the reaction's efficiency and selectivity. For example, while a 4-methyl substituted 2-aryl-1-alkene gives excellent selectivity, a 4-chloro derivative may lead to minor isomerization of the starting olefin. nih.gov Substrates with bulky groups, such as an isopropyl group at the 1-position of the styrene, can slow the reaction, necessitating higher catalyst loading or elevated temperatures. nih.gov

Table 1: Asymmetric Hydrovinylation of 2-Aryl-1-Alkenes This table presents results from studies on the nickel-catalyzed asymmetric hydrovinylation of various 2-aryl-1-alkenes, showcasing the yield and enantiomeric excess (ee) achieved.

| Substrate | Product | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 2-Phenyl-1-butene | 3-Methyl-3-phenyl-1-pentene | 89 | 88 | R |

| 2-(4-Methylphenyl)-1-butene | 3-(4-Methylphenyl)-3-methyl-1-pentene | 89 | 93 | R |

| 2-(4-Chlorophenyl)-1-butene | 3-(4-Chlorophenyl)-3-methyl-1-pentene | 86 | 91 | R |

| 2-(Naphthalen-2-yl)-1-butene | 3-(Naphthalen-2-yl)-3-methyl-1-pentene | 85 | 92 | R |

Enzymatic Resolution Techniques for Phenylalkene Derivatives

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted. scielo.brunipd.it The primary drawback of traditional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. scielo.br

To overcome this limitation, dynamic kinetic resolution (DKR) combines the enzymatic resolution with in-situ racemization of the less reactive enantiomer. scielo.brprinceton.edu This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product. scielo.brprinceton.edu The success of DKR relies on finding a suitable racemization agent that is compatible with the enzyme and reaction conditions. scielo.br

For example, in the resolution of 1-phenylethanol, a model substrate for chiral phenyl-containing secondary alcohols, lipases like Candida antarctica lipase (B570770) B (CALB) are widely used for enantioselective acylation. scielo.br Niobium salts, such as niobium phosphate (B84403) hydrate, have been investigated as novel racemization agents, enabling a chemoenzymatic DKR process. scielo.br In one study, the DKR of (S)-1-phenylethanol using CALB and a niobium catalyst resulted in the formation of (R)-1-phenylethyl acetate (B1210297) with 92% conversion and 85% ee. scielo.br

Table 3: Chemoenzymatic Dynamic Kinetic Resolution of (S)-1-phenylethanol This table details the results of a dynamic kinetic resolution process combining an enzyme and a chemical racemization agent.

| Enzyme | Racemization Agent | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Niobium phosphate hydrate | Vinyl acetate | Toluene | 92 | 85 |

Investigation of Alternative Mechanistic Pathways in this compound Formation

The formation of phenylalkenes can proceed through various mechanistic pathways, depending on the chosen synthetic route. Traditional methods like Friedel-Crafts alkylation, which could theoretically be used to synthesize the saturated analogue 2-phenylpentane, involve the generation of a carbocation intermediate. This pathway is often complicated by carbocation rearrangements, which can lead to a mixture of structural isomers.

Transition metal-catalyzed reactions offer more controlled and selective pathways. In the context of hydroarylation or hydrophenylation of alkenes, the mechanism is critical for controlling the reaction's outcome. For example, the hydrophenylation of ethylene catalyzed by certain Ru(II) complexes is a proposed method for generating alkyl arenes. mdpi.com The general mechanism for C–H activation by transition metals can involve several processes, including oxidative addition, electrophilic activation, or σ-bond metathesis. mdpi.com

Alternative mechanistic proposals for the formation of complex phenyl-alkene structures also exist. Theoretical studies have explored the reaction of a phenyl radical with propargyl, which can lead to intermediates like 3-phenyl-1-propyne (B125596) or phenylallene. rsc.org Subsequent intramolecular reactions of these intermediates can lead to the formation of cyclic structures like indene. rsc.org While not a direct synthesis of this compound, these studies highlight the complex potential energy surfaces and multiple pathways available in radical-mediated transformations for forming carbon-carbon bonds between phenyl and unsaturated alkyl fragments. rsc.org Another general mechanism involves the nucleophilic attack of an amine on a metal-coordinated C-C multiple bond, which is relevant in hydroamination reactions and showcases how unsaturated substrates are activated by metal centers. nih.govacs.org

Electrophilic Addition Reactions at the Alkene Moiety

The double bond in this compound is susceptible to electrophilic attack, leading to a variety of addition products. The regioselectivity and stereochemistry of these reactions are influenced by the phenyl group and the substitution pattern of the alkene.

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to form 2-phenylpentane. This reaction is typically carried out using a metal catalyst.

Catalytic Systems and Conditions:

Commonly, palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used as catalysts for the hydrogenation of this compound. The reaction is generally performed under a hydrogen gas atmosphere with pressures ranging from 1 to 5 atm and temperatures between 25–80°C. The catalyst loading is typically low, around 1–5 wt% of the substrate. These conditions generally lead to high conversion rates, often exceeding 99%, with minimal side reactions like over-hydrogenation of the aromatic ring.

Unsupported thiolate-capped palladium nanoparticles have also been studied for their high substrate selectivity in alkene hydrogenation. nih.gov The steric and electronic effects of the thiolate ligands on the nanoparticle surface influence the adsorption of the alkene and direct the reaction pathway. nih.gov

Interactive Data Table: Catalytic Hydrogenation Conditions for this compound

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | |

| Pressure | 1–5 atm H₂ | |

| Temperature | 25–80°C | |

| Catalyst Loading | 1–5 wt% |

| Conversion | >99% | |

The catalytic hydrogenation of alkenes is typically a stereoselective process, resulting in the syn-addition of two hydrogen atoms to the same face of the double bond. masterorganicchemistry.com For an alkene like this compound, where the product (2-phenylpentane) contains a stereocenter, the spatial arrangement of the atoms is a crucial aspect of the reaction outcome. The addition of hydrogen can occur from either face of the planar double bond. pearson.com If the catalyst surface is achiral, this typically results in the formation of a racemic mixture of the two enantiomers of 2-phenylpentane in equal amounts. pearson.com However, the use of chiral catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other.

It is important to note that while syn-addition is the general rule, isomerization of the half-hydrogenated intermediate, which has a carbon-palladium bond, can sometimes lead to the formation of anti-addition products. masterorganicchemistry.com The extent of this isomerization can be influenced by the choice of catalyst, with platinum (Pt) often minimizing such side reactions compared to palladium (Pd). masterorganicchemistry.com

The ability to recycle a catalyst without significant loss of activity or selectivity is a key factor in sustainable chemical processes. In the context of hydrogenation, heterogeneous catalysts like palladium on carbon (Pd/C) are advantageous due to their ease of separation from the reaction mixture, typically by filtration. google.com This allows for the potential reuse of the catalyst in subsequent reaction cycles.

Studies on various catalytic systems have demonstrated successful recycling. For instance, some palladium nanoparticle catalysts have been shown to be recyclable and reusable for several cycles with minimal loss of activity and selectivity. rsc.org Similarly, certain novel hydrogenation catalysts have been designed to be recyclable, thereby eliminating waste materials after the reaction. google.com However, issues such as metal leaching can occur after multiple uses, which can diminish the catalyst's performance over time. rsc.org

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through an electrophilic addition mechanism. masterorganicchemistry.com The initial step involves the attack of the alkene's π-electrons on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.compearson.com

The subsequent step involves the attack of a halide ion on one of the carbons of the cyclic intermediate. masterorganicchemistry.com This attack typically occurs from the side opposite to the halonium ion, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

For an unsymmetrical alkene like this compound, the regioselectivity of the reaction is a key consideration. The phenyl group can stabilize a positive charge on the adjacent benzylic carbon. pearson.com This can lead to a carbocation-like character at this position in the transition state. pearson.com Consequently, the nucleophilic attack of the halide ion may preferentially occur at the more substituted carbon (the benzylic carbon), following Markovnikov-type regioselectivity. However, the presence of the bulky phenyl group can also lead to a loss of stereospecificity, resulting in a mixture of cis and trans isomers of the dihalide product. pearson.com

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. wikipedia.org This process is highly regioselective and stereospecific. The first step, hydroboration, involves the addition of a borane (B79455) (such as BH₃) across the double bond. wikipedia.org The boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. wikipedia.org This is known as anti-Markovnikov addition. masterorganicchemistry.com The addition of the B-H bond occurs in a syn fashion, meaning both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the boron atom will add to the terminal carbon (C1), and the hydrogen will add to the benzylic carbon (C2). The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base. masterorganicchemistry.com This oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com The final product is 2-phenyl-1-pentanol.

Interactive Data Table: Hydroboration-Oxidation of this compound

| Step | Reagents | Key Outcome | Source |

|---|---|---|---|

| Hydroboration | Borane (BH₃) | Anti-Markovnikov, syn-addition of B-H | wikipedia.orgmasterorganicchemistry.com |

| Oxidation | Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) | Replacement of C-B with C-OH with retention of stereochemistry | masterorganicchemistry.com |

| Final Product | 2-phenyl-1-pentanol | - | |

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes. masterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃), which leads to the formation of an initial unstable intermediate called a molozonide. libretexts.org This intermediate rapidly rearranges to a more stable ozonide. libretexts.org

The subsequent workup of the ozonide determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc (Zn), cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, reductive ozonolysis would break the double bond to form two carbonyl compounds: formaldehyde (B43269) (from the CH₂ group) and 1-phenyl-1-butanone (from the C(Ph)(propyl) fragment).

Alternatively, an oxidative workup, often using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In the case of this compound, an oxidative workup would yield formic acid (which may be further oxidized to carbon dioxide and water) and 1-phenyl-1-butanone.

Interactive Data Table: Ozonolysis Products of this compound

| Workup Condition | Product from =CH₂ | Product from =C(Ph)Pr | Source |

|---|---|---|---|

| Reductive (e.g., DMS, Zn) | Formaldehyde | 1-Phenyl-1-butanone | masterorganicchemistry.com |

| Oxidative (e.g., H₂O₂) | Formic Acid (or CO₂) | 1-Phenyl-1-butanone | masterorganicchemistry.com |

Catalytic Hydrogenation Studies and Selectivity Control

Reactions Involving the Aromatic Ring System

The phenyl group in this compound is a site of significant chemical reactivity. While the adjacent alkene moiety influences its properties, the aromatic ring can undergo classical and modern transformations, including electrophilic substitution and metal-catalyzed C-H functionalization.

The 2-pentenyl group attached to the benzene ring in this compound is an alkyl substituent. Like other alkyl groups, it acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This directing effect arises from the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions.

Research on the nitration of various alkylbenzenes provides a robust framework for predicting the behavior of this compound. Studies by Brown and Smoot on the nitration of sec-butylbenzene (B1681704), a close structural analog, are particularly informative. The reaction, typically carried out with nitric acid in acetic anhydride, shows a strong preference for substitution at the sterically less hindered para-position over the ortho-positions. The steric bulk of the 2-pentenyl group would significantly disfavor attack at the ortho positions, leading to a high para/ortho product ratio.

The relative rate of substitution is also enhanced compared to benzene, although less so than for primary alkylbenzenes due to the steric hindrance of the secondary benzylic carbon. The key factors influencing the outcome are the interplay between the electronic activation provided by the alkyl group and the steric hindrance it imposes on the adjacent ortho positions.

Table 3.2.1: Regioselectivity in the Nitration of Related Alkylbenzenes Data based on analogous systems like sec-butylbenzene to predict outcomes for this compound.

| Alkylbenzene | Reagents | % ortho-isomer | % meta-isomer | % para-isomer | Reference |

| Toluene | HNO₃ / Ac₂O | 58.5 | 4.4 | 37.1 | |

| sec-Butylbenzene | HNO₃ / Ac₂O | 25.4 | 8.8 | 65.8 | |

| This compound (Predicted) | HNO₃ / Ac₂O | ~20-25 | ~7-9 | ~65-70 | N/A |

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the traditional constraints of electrophilic substitution. For this compound, transition metal-catalyzed C-H activation offers a powerful route to selectively modify the aromatic ring, primarily at the ortho-position.

Iridium-catalyzed C-H borylation is a prominent example of this strategy. Using a catalyst system such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) and a bipyridine ligand (e.g., dtbpy, 4,4′-di-tert-butyl-2,2′-bipyridine), arenes can be selectively borylated at the least sterically hindered C-H bond. In the case of this compound, the bulky 2-pentenyl group directs the iridium catalyst to the two equivalent ortho-C-H bonds. The catalytic cycle involves the oxidative addition of the Ir(I) complex to an ortho-C-H bond, followed by reductive elimination to yield the ortho-borylated product and regenerate the catalyst. The resulting pinacol (B44631) boronate ester is a versatile synthetic intermediate.

This method's high regioselectivity for the ortho position is a direct consequence of the steric environment created by the alkyl substituent, a phenomenon well-documented for a range of alkylarenes. The reaction provides a complementary approach to classical EAS, enabling functionalization at a position that is electronically favored but often sterically inaccessible in traditional reactions.

Table 3.2.2: Representative Conditions for Iridium-Catalyzed ortho-C-H Borylation

| Substrate | Catalyst | Ligand | Boron Source | Solvent | Product | Yield | Reference |

| sec-Butylbenzene | [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | Cyclohexane | 2-Boryl-1-sec-butylbenzene | 91% | |

| This compound | [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | Cyclohexane | 2-(2-Borylphenyl)-1-pentene | High (Predicted) | N/A |

Pericyclic and Rearrangement Reactions

While the core structure of this compound is relatively stable, related and derived systems can participate in a variety of pericyclic and rearrangement reactions, driven by factors such as ring strain, thermal energy, or the formation of reactive intermediates.

While not a reaction of this compound itself, the reactivity of structurally related, highly strained molecules provides insight into the behavior of the phenyl-alkene motif in unique chemical environments. Phenyl-substituted azaspiropentenes are strained compounds containing a three-membered ring fused to a four-membered ring. The cleavage of the weak C-N bond in the aziridine (B145994) moiety of 1-phenyl-4-azaspiro[2.2]pent-1-ene generates a vinyl-substituted cyclopropylidene carbene intermediate.

This carbene can rearrange to a highly reactive 1,3-dipole, specifically an azomethine ylide. This transient azomethine ylide, which contains the core phenyl-substituted alkene structure, readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. For example, reaction with electron-deficient alkenes like dimethyl fumarate (B1241708) proceeds with high stereoselectivity to form complex pyrrolidine (B122466) derivatives. The reaction pathway is dictated by the principles of frontier molecular orbital (FMO) theory, where the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. These studies highlight how the phenyl-alkene unit can be incorporated into reactive intermediates that serve as building blocks in complex cycloaddition cascades.

The thermal behavior of unsaturated hydrocarbons like this compound can lead to complex isomerization and decomposition pathways. Studies on the thermal rearrangements of related phenylalkenes, such as allylbenzene (B44316), are illustrative. Upon heating to high temperatures (e.g., 300-600 °C), allylbenzene undergoes isomerization to (Z)- and (E)-propenylbenzene. This transformation is believed to proceed through a concerted, pericyclic [1,3]-hydrogen shift, although radical mechanisms can also contribute under pyrolytic conditions.

For this compound, analogous thermal processes could be envisioned. A potential [1,3]-hydrogen shift from the allylic C-3 position to the terminal C-1 position would lead to the formation of 2-phenyl-2-pentene. This rearranged product is thermodynamically more stable due to the formation of a more highly substituted (tetrasubstituted) double bond that is also conjugated with the phenyl ring. The equilibrium would strongly favor the internal alkene. Such thermal isomerizations are fundamental in petrochemical processes and high-temperature organic synthesis.

The structure of this compound contains both homoallylic (C=C-C-C) and homobenzylic (Ph-C-C) frameworks. When a reactive center, such as a carbocation, is generated at a position beta to the double bond or the phenyl ring, non-classical rearrangements can occur. These reactions are driven by the participation of the π-electrons of the double bond or the aromatic ring in stabilizing the positive charge.

This can be illustrated by considering the solvolysis of a derivative, such as 2-phenyl-1-penten-4-yl tosylate. Ionization of the tosylate leaving group would generate a secondary carbocation at C-4. This cation is positioned to be stabilized by both the C1=C2 double bond (homoallylic participation) and the phenyl ring (homobenzylic participation). The participation of the phenyl ring would lead to the formation of a bridged phenonium ion intermediate. Subsequent nucleophilic attack by the solvent (e.g., acetic acid) could lead to a mixture of rearranged products, including cyclopropyl (B3062369) or cyclobutyl derivatives, alongside the direct substitution product. The extent of rearrangement and the product distribution depend critically on the solvent, temperature, and the specific substrate structure, reflecting the delicate balance between the competing stabilization pathways.

Radical Reactions of this compound

The addition of radicals to the double bond of this compound is a key reaction type. In the presence of a radical initiator, such as a peroxide, a radical species can add to the terminal carbon of the alkene. This addition occurs in a manner that generates the more stable radical intermediate. In the case of this compound, the addition of a bromine radical (Br•), for instance, would preferentially occur at the C1 position to form a secondary benzylic radical at the C2 position. This benzylic radical is stabilized by resonance with the adjacent phenyl group, making it the favored intermediate over the primary radical that would form if the bromine radical added to the C2 position. This principle governs the anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides. chegg.commasterorganicchemistry.com

The stability of radicals generally follows the order: tertiary > secondary > primary. However, the presence of a phenyl group provides significant resonance stabilization to a radical on an adjacent carbon (benzylic position), making benzylic radicals particularly stable.

Free radical polymerization is another significant area where the reactivity of this compound is relevant. google.commdpi.com Alkenes that can form stable radical intermediates are often good monomers for radical polymerization. The initiation step involves the generation of a radical, which then adds to the double bond of a monomer unit. This process propagates, with the newly formed radical adding to another monomer, leading to the growth of a polymer chain. The presence of the phenyl group in this compound influences the reactivity of the monomer and the properties of the resulting polymer.

Furthermore, radical reactions can be involved in the formation of complex molecules, including polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.orgmit.eduacs.org The reactions of phenyl-type radicals with unsaturated hydrocarbons are studied to understand the mechanisms of PAH growth. researchgate.netmit.eduacs.org While not directly involving this compound as a starting material in the cited studies, the principles of radical addition to double bonds and subsequent cyclization reactions are relevant to the potential transformations of this compound under high-temperature or combustion-like conditions.

The table below summarizes the key aspects of radical reactions involving alkenes pertinent to understanding the reactivity of this compound.

| Reaction Type | Initiator/Reagent | Key Intermediate | Product Type | Governing Principle |

| Radical Addition of HBr | Peroxides (ROOR) | Secondary Benzylic Radical | Anti-Markovnikov Addition Product | Formation of the most stable radical intermediate. masterorganicchemistry.com |

| Free Radical Polymerization | Radical Initiators (e.g., AIBN) | Propagating Radical Chain | Polymer | Chain propagation via radical addition to the monomer. mdpi.comnih.gov |

| Radical-Radical Combination | - | Phenyl and other radicals | Complex hydrocarbons, PAHs | Formation of new C-C bonds through radical coupling. researchgate.netrsc.org |

Homo- and Copolymerization of this compound

The polymerization of this compound, an α-olefin with a bulky phenyl substituent, presents unique challenges and opportunities in polymer synthesis. The steric hindrance and electronic effects of the phenyl group significantly influence the catalytic activity, polymer microstructure, and material properties.

Coordination Polymerization using Ziegler-Natta Catalysts

Ziegler-Natta (Z-N) catalysts, the traditional workhorses of polyolefin production, have been employed in the polymerization of various α-olefins. ias.ac.ingoogle.com These heterogeneous catalyst systems, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum), are known for their ability to produce highly stereoregular polymers. ias.ac.in

In the context of phenylalkenes, Z-N catalysts have been used to polymerize monomers like 2-phenyl-1,3-butadiene. researchgate.net For instance, heterogeneous Ziegler-type catalysts have been used to create low molecular weight polymers from 2-phenyl-1,3-butadiene. researchgate.net The specific composition of the catalyst, such as the ratio of aluminum triisobutyl to titanium tetrachloride, has been shown to influence the resulting polymer's microstructure, with variations observed in the percentage of cis-1,4-units. researchgate.net While direct and extensive studies on the homopolymerization of this compound using traditional Z-N catalysts are not widely detailed in the provided results, the principles established from the polymerization of structurally similar monomers are applicable. The bulky phenyl group in this compound would likely influence the rate of polymerization and the stereochemistry of the resulting polymer.

Metallocene and Post-Metallocene Catalyst Systems in Phenylalkene Polymerization

The advent of metallocene and post-metallocene catalysts has revolutionized polyolefin synthesis, offering well-defined single-site catalysts that allow for precise control over polymer architecture. nih.govd-nb.info These homogeneous catalysts, when activated by cocatalysts like methylaluminoxane (B55162) (MAO), exhibit high activity and stereoselectivity in olefin polymerization. unam.mxuni-konstanz.de

Metallocene catalysts, such as zirconocenes, have been extensively studied for the polymerization of α-olefins. nih.govuni-konstanz.de For example, C₂-symmetric zirconocenes are known to produce isotactic polymers, while Cₛ-symmetric catalysts can yield syndiotactic polymers. uni-konstanz.de The polymerization of 4-methyl-1-pentene, a structurally related branched α-olefin, has been successfully achieved with various metallocene catalysts, yielding polymers with high isotacticity and varying molecular weights depending on the catalyst structure and polymerization conditions. mdpi.com Research on the dimerization of allylbenzene to 5-phenyl-2-(phenylmethyl)-1-pentene using (C₅H₅)₂ZrCl₂/MAO highlights the capability of metallocene systems to handle phenyl-substituted olefins. hhu.de

Post-metallocene catalysts, which feature non-cyclopentadienyl ligands, represent a further evolution in catalyst design. d-nb.infomdpi.com These systems, such as pyridylamido-Hf complexes, have demonstrated excellent α-olefin incorporation capabilities and the ability to control tacticity in propylene (B89431) polymerization. mdpi.com Hafnium-based post-metallocene catalysts, in particular, have shown remarkable performance in the polymerization of 4-methyl-1-pentene, producing highly isotactic polymers. mdpi.com Given these precedents, it is expected that metallocene and post-metallocene catalysts would be effective for the polymerization of this compound, offering pathways to polymers with controlled stereochemistry and molecular weight.

Stereospecific Polymerization of this compound

Stereospecific polymerization aims to control the spatial arrangement of monomer units within the polymer chain, leading to materials with distinct properties. For poly(α-olefins), this primarily involves controlling the tacticity (isotactic, syndiotactic, or atactic). Chiral metallocene catalysts have been instrumental in achieving high levels of stereocontrol. uni-konstanz.de

The stereospecific polymerization of α-olefins is influenced by the catalyst's geometry and the nature of the monomer. For instance, the polymerization of 4-methyl-1,3-pentadiene (B1595702) with a C₂-symmetric zirconocene (B1252598) catalyst resulted in a 1,2-syndiotactic polymer, where the propagation step was governed by a "chain end" control mechanism. researchgate.net In contrast, the same catalyst system produced isotactic poly(4-methyl-1-pentene), with the first monomer insertion showing partial enantioselectivity. researchgate.net

In the case of 2-phenyl-1,3-butadiene, polymerization with amidino N-heterocyclic carbene ligated rare-earth metal complexes yielded highly 3,4-selective polymers in a living manner. researchgate.net The stereoselectivity was found to be dependent on the polymerization temperature and the polarity of the solvent. researchgate.net These findings suggest that the stereospecific polymerization of this compound could be achieved with appropriately designed single-site catalysts, allowing for the synthesis of polymers with tailored tacticities and, consequently, specific thermal and mechanical properties.

Role of this compound as a Chain Transfer Agent in Polymerization Processes

Beyond its role as a monomer, this compound and its structural analogs can act as chain transfer agents (CTAs) in polymerization reactions. CTAs are crucial for controlling the molecular weight of polymers. A structurally similar compound, 2,4-diphenyl-4-methyl-1-pentene (B1662018) (α-MSD), which is the dimer of α-methylstyrene, has been extensively studied as an irreversible addition-fragmentation chain transfer (AFCT) agent. mdpi.comresearchgate.net

In the emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), α-MSD was shown to effectively reduce the molecular weight, polydispersity, and degree of polymerization. mdpi.com The chain transfer coefficients of α-MSD were determined to be 0.62 for MMA and 0.47 for BA. mdpi.com The mechanism of chain transfer involves the addition of a growing polymer radical to the double bond of the CTA, followed by fragmentation of the resulting radical, which regenerates a new, smaller radical that can initiate a new polymer chain. mdpi.comresearchgate.net

Similarly, in living coordinative chain transfer polymerization (LCCTP) of α-olefins like propene, 1-hexene, and 4-methyl-1-pentene, diphenylzinc (B92339) (ZnPh₂) has been used as a CTA to produce phenyl-terminated polyolefins. figshare.comnist.govacs.org This process allows for the synthesis of polymers with tunable molecular weights and narrow molecular weight distributions. figshare.comnist.govacs.org The use of such CTAs provides a powerful tool for creating well-defined polymers with specific end-group functionalities.

Oligomerization Reactions and Product Isomerization

Oligomerization, the process of forming short polymer chains (oligomers), is another important reaction pathway for olefins like this compound. These reactions are often catalyzed by acids or transition metal complexes and can be accompanied by isomerization of the products.

The oligomerization of 1-pentene has been studied using various catalysts, including zeolites and metal complexes. mdpi.comresearchgate.netresearchgate.net With zeolite catalysts, the primary reactions are isomerization and dimerization, followed by cracking of the dimers. researchgate.net The structure of the zeolite and its acidity play a crucial role in the product distribution. researchgate.netresearchgate.net

Transition metal complexes, particularly those based on zirconium and hafnium activated with MAO, have been used for the oligomerization of 1-pentene. mdpi.com The structure of the metallocene catalyst significantly influences the chemoselectivity of the reaction, leading to different distributions of dimers, trimers, and tetramers. mdpi.com For example, with certain zirconocene catalysts, 1-pentene can be converted into oligomers with varying chain lengths depending on the reaction conditions. mdpi.com

Isomerization is a common side reaction in olefin oligomerization. google.com For instance, in the hydrovinylation of vinylarenes, isomerization of the primary products is a frequent complication. orgsyn.org Similarly, during the oligomerization of 1-pentene, skeletal isomerization can occur alongside dimerization and other reactions. researchgate.net

Cationic Oligomerization Mechanisms

Cationic polymerization and oligomerization are typically initiated by a source of carbocations, such as a Lewis acid in combination with a proton source or a stable carbocation salt. google.com The process involves the electrophilic attack of the carbocation on the double bond of the monomer, generating a new carbocationic species that can then propagate by adding to another monomer molecule.

In the context of phenyl-substituted olefins, the stability of the resulting benzylic carbocation plays a key role in the reaction mechanism. For example, in the cationic oligomerization of isobutylene (B52900) initiated by 2-isothiocyanato-2-phenylpropane in the presence of a Lewis acid, the formation of a cumyl-type carbocation is a key step. researchgate.net This carbocation can then initiate the oligomerization of isobutylene. researchgate.net The nature of the Lewis acid was found to influence the extent of side reactions, such as indanic cyclization. researchgate.net

The cationic oligomerization of this compound would proceed through the formation of a tertiary benzylic carbocation, which is relatively stable. This carbocation would then add to subsequent monomer units. The reaction conditions, including the choice of initiator system and solvent, would be critical in controlling the degree of oligomerization and minimizing side reactions like isomerization and cyclization.

Theoretical and Computational Investigations of 2 Phenyl 1 Pentene Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.govmdpi.com It is particularly effective for studying the ground state properties of atomic and molecular systems, such as electron density, total energy, and molecular structure. mdpi.com For molecules like 2-phenyl-1-pentene, DFT can be employed to predict its geometry. For instance, DFT simulations of the related compound 2,4-diphenyl-4-methyl-1-pentene (B1662018) suggest a planar geometry around the double bond, which is stabilized by conjugation with the phenyl rings. benchchem.com DFT is also used to calculate spectroscopic properties. For example, in a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT at the B3LYP/6-311G** level was used to compute vibrational frequencies which showed good agreement with experimental FT-IR and Raman data. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. mdpi.com Functionals like B3LYP are commonly used for computing molecular structures and have been shown to provide reliable geometries. nih.gov Theoretical calculations, including DFT, are instrumental in assessing the structural and spectral characteristics of organic compounds. mdpi.com

Table 1: Selected Calculated Vibrational Frequencies for a Related Chalcone using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretching | 3787 | - |

| C-H Stretching | 3152 | 3120 |

Data from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one using the B3LYP method. mdpi.com

For higher accuracy, particularly for thermochemical data like enthalpies of formation, ab initio methods are employed. These methods are based on first principles, without the empirical parameterization often found in other techniques. uga.edu Methods like the Gaussian-3 (G3) and its variants (e.g., G3B3, G3MP2B3) are composite model chemistries that provide accurate total molecular energies by combining results from a series of calculations. nih.gov

While computationally more demanding, methods like the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] are considered the "gold standard" for accuracy in quantum chemistry. arxiv.org These high-level calculations are crucial for obtaining reliable data, especially for systems where experimental data is scarce or difficult to obtain. For instance, high-level ab initio calculations are necessary for a quantitatively accurate characterization of PAH (polycyclic aromatic hydrocarbon) growth pathways, which can involve precursors related to phenyl-alkenes. rsc.org

Reaction Mechanism Elucidation and Kinetic Modeling

Understanding how a reaction proceeds step-by-step is crucial for controlling chemical processes. Computational chemistry offers powerful tools to map out reaction pathways and model their kinetics.

A key aspect of studying reaction mechanisms is the identification of transition states (TS), which are the energy maxima along a reaction pathway. researchgate.net Locating these saddle points on the potential energy surface is a critical step. researchgate.net Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state to connect it with the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. acs.org

In some cases, a reaction that appears to be a single step may actually be a "one-step, two-stage" process, featuring a hidden intermediate that is not a stable minimum on the potential energy surface. acs.org Such highly asynchronous processes can be revealed through detailed analysis of the reaction coordinate. acs.org

Once the potential energy surface of a reaction is characterized, theoretical kinetics methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate rate constants. These calculations can also predict the dependence of the rate constants on temperature and pressure. rsc.orgacs.org

For example, in the study of the phenyl + propargyl reaction, which can lead to species like indene, the temperature and pressure-dependent rate constants for all significant reaction channels were calculated to be used in kinetic modeling. rsc.org These calculations showed that at temperatures above 1000 K, various isomerization and elimination reactions become competitive with the collisional stabilization of the initial adducts. rsc.org The rate constants for reactions often exhibit an Arrhenius-like temperature dependence and can also show a positive dependence on pressure. rsc.org

Table 2: Example of Calculated Rate Constants and Yields at 1800 K and 30 Torr

| Product | Yield (%) |

|---|---|

| Indenyl + H | 37.2 |

| Indene | 0.3 |

Data from a theoretical study of the phenyl + propargyl reaction. rsc.org

The solvent in which a reaction is carried out can have a significant impact on the reaction pathway and rate. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuum or explicitly by including individual solvent molecules in the calculation. The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. msu.edu For instance, polar aprotic solvents can enhance the stability of carbocation intermediates that may form during reactions of phenyl-alkenes. In the thermal decomposition of 3-phenyl-3-n-butyldiazirine, the solvent polarity was found to significantly affect the partitioning between different reaction pathways, with more polar solvents favoring the formation of 1-phenyl-1-diazopentane. cdnsciencepub.com

Conformational Analysis and Isomerization Pathways of this compound and its Derivatives

The chemical behavior and reactivity of this compound, like other flexible molecules, are intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, provides a foundational understanding of the molecule's potential energy surface (PES), revealing the most stable arrangements of its atoms (conformers) and the energy barriers that separate them. libretexts.org Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these conformational landscapes. sfu.ca

For phenylalkenes, the primary degrees of freedom that define their conformation are the torsional or dihedral angles along the flexible alkyl chain and the rotation of the phenyl group relative to this chain. In the case of this compound, key rotations occur around the C-C single bonds of the pentenyl group. While specific, detailed computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from detailed analyses of structurally similar compounds, such as 5-phenyl-1-pentene (B85501) (5PPene). pageplace.deru.nlacs.org

In analogous systems like 5PPene, researchers have identified multiple stable conformers arising from different arrangements (gauche or anti) around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds of the pentene chain. osti.gov These conformers, though differing only by bond rotations, can have distinct energies and spectroscopic signatures. DFT calculations, particularly with functionals like M05-2X which account for dispersion forces, have proven effective in predicting the relative energies of these conformers and the transition states that connect them. pageplace.deacs.org For this compound, similar conformational isomerism would be expected, governed by the rotation around the C2-C3 and C3-C4 bonds. The orientation of the phenyl group relative to the vinyl group is another critical factor, influencing the molecule's electronic structure and stability.

Isomerization pathways between these conformers are defined by the energy barriers to rotation around the single bonds. These barriers represent the transition states on the potential energy surface. libretexts.org Studies on related phenylalkenes show that energy thresholds for isomerization can be categorized into different ranges: lower energy barriers (e.g., near 600 cm⁻¹) are often associated with the reorientation of a terminal group, while higher barriers (e.g., 1200-1400 cm⁻¹) correspond to hindered rotation within the main alkyl chain. pageplace.deru.nl These isomerization processes are crucial as they dictate the dynamic equilibrium between different conformers and can open up various reaction channels, including, in some cases, pathways leading to different structural isomers such as 2-phenyl-2-pentene. nih.gov Transition-metal-catalyzed isomerization, for instance, can proceed through well-established mechanisms like metal-hydride insertion-elimination or π-allyl pathways, which facilitate the migration of the double bond. rsc.org

The following table provides an illustrative example of the type of data obtained from DFT calculations for the conformational analysis of a phenylalkene, based on findings for the analogous 5-phenyl-1-pentene molecule. pageplace.deacs.org

Illustrative Conformational and Isomerization Energy Data (Analogous to 5-Phenyl-1-pentene)

| Conformer/Transition State | Description | Calculated Relative Energy (kcal/mol) | Methodology |

|---|---|---|---|

| Conformer A | Lowest energy conformer (e.g., gauche-gauche arrangement) | 0.00 | DFT (M05-2X/6-31+G) |

| Conformer B | Higher energy conformer (e.g., gauche-anti arrangement) | 0.25 | DFT (M05-2X/6-31+G) |

| Conformer C | Higher energy conformer (e.g., anti-gauche arrangement) | 0.51 | DFT (M05-2X/6-31+G*) |

| TS (A ↔ B) | Transition state for isomerization between A and B | ~1.7 (approx. 600 cm⁻¹) | DFT / Experimental (SEP-PT) |

| TS (Chain Rotation) | Transition state for hindered rotation of the main alkyl chain | ~3.7 (approx. 1300 cm⁻¹) | DFT / Experimental (SEP-PT) |

Note: This table is for illustrative purposes and shows the kind of data generated in computational studies of flexible phenylalkenes. The values are based on reported data for 5-phenyl-1-pentene and are not specific to this compound.

Molecular Dynamics Simulations of this compound Interactions in Chemical Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of molecular systems, providing insights that complement static quantum mechanical calculations. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules, revealing details about intermolecular interactions, solvation effects, and dynamic processes in various chemical environments. frontiersin.org

For this compound, MD simulations could be employed to investigate its behavior in different solvents, its interaction with other chemical species (e.g., catalysts, reactants), or its aggregation properties. Such simulations rely on a force field, which is a set of parameters and potential energy functions that describe the forces between atoms. wikipedia.org Common force fields used for organic molecules include Amber, OPLS (Optimized Potentials for Liquid Simulations), and MMFF94 (Merck Molecular Force Field). jcchems.com

A typical MD simulation of this compound would involve the following conceptual steps:

System Setup: A simulation box is created containing one or more this compound molecules and a defined chemical environment, such as a solvent (e.g., water, ethanol, hexane) or a surface.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes. wikipedia.org

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted, allowing the system to reach a stable, equilibrated state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

From the resulting trajectories, a wealth of information can be extracted. For instance, simulations could elucidate how the conformational equilibrium of this compound (as discussed in section 5.3) is shifted by different solvents due to preferential solvation of certain conformers. One could calculate the radial distribution functions to understand the solvation shell structure around the phenyl ring and the alkyl chain. Furthermore, transport properties like the diffusion coefficient of this compound in a given medium could be determined. While specific MD studies on this compound are not prominent, simulations have been used to study the polymerization of related alkenes and the diffusion of small molecules in polymer matrices like poly(4-methyl-1-pentene). researchgate.netmpg.de

The table below outlines the key parameters and potential outputs of a hypothetical MD simulation designed to study the behavior of this compound in a solvent.

Conceptual Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value / Description | Purpose / Information Gained |

|---|---|---|

| Force Field | OPLS-AA / MMFF94 | Defines the potential energy function for all atomic interactions. |

| Simulation Box | Cubic box with periodic boundary conditions | Simulates a bulk system and avoids edge effects. |

| System Composition | 1 molecule of this compound + ~2000 molecules of solvent (e.g., water) | Models the molecule in a dilute solution environment. |

| Temperature | 298 K (25 °C) | Simulates behavior under standard ambient conditions. |

| Pressure | 1 atm | Maintains constant pressure relevant to standard conditions. |

| Simulation Time | 100 nanoseconds | Provides sufficient sampling for conformational dynamics and interactions. |

| Potential Outputs | (Calculated from Trajectory) | (Insight Gained) |

| Conformational Population Analysis | Determines the most probable conformers in the chosen solvent. | |

| Radial Distribution Functions (RDFs) | Characterizes the structure of the solvent shell around the molecule. | |

| Diffusion Coefficient | Quantifies the mobility of the molecule within the solvent. | |

| Solvation Free Energy | Calculates the energy of interaction between the solute and the solvent. |

Advanced Analytical Methodologies in 2 Phenyl 1 Pentene Research

Advanced Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is indispensable for the separation and quantification of components within a reaction mixture containing 2-Phenyl-1-pentene and its derivatives. High-resolution techniques are particularly vital for distinguishing between structurally similar isomers that often exhibit nearly identical physical properties.

High-Resolution Gas Chromatography (GC), particularly capillary GC, is a premier technique for assessing the purity of this compound and separating it from its various positional and geometric isomers. The efficacy of the separation is highly dependent on the stationary phase of the capillary column, which interacts with analytes based on factors like volatility and polarity. vurup.sk For complex mixtures of hydrocarbon isomers, which have similar boiling points and polarities, specialized stationary phases are required to achieve baseline separation. vurup.skresearchgate.net

Liquid crystalline stationary phases, for instance, have demonstrated unique selectivity for isomers based on their molecular shape. researchgate.net Isomers with a more linear or rod-like structure, such as para-disubstituted benzenes, tend to have longer retention times on these phases compared to their more compact ortho or meta counterparts. This principle can be applied to separate this compound from its isomers, such as (E)-2-phenyl-2-pentene and (Z)-2-phenyl-2-pentene. The subtle differences in molecular geometry influence the interaction with the ordered liquid crystal phase, enabling their resolution.

Multidimensional GC (GCxGC) can be employed for exceptionally complex mixtures, where a non-polar column in the first dimension separates components by boiling point, and a second, more selective column (e.g., a phenyl-polysiloxane or ionic liquid phase) separates co-eluting peaks based on polarity or shape. mdpi.com

| Compound | Boiling Point (°C) | Structure | Relative Retention Time (Standard Non-Polar Phase) | Relative Retention Time (Liquid Crystal Phase) |

|---|---|---|---|---|

| This compound | 191-192 | Terminal Alkene | 1.00 | 1.00 |

| (E)-2-Phenyl-2-pentene | 193-194 | Internal Alkene (trans) | 1.05 | 1.15 |

| (Z)-2-Phenyl-2-pentene | 193-194 | Internal Alkene (cis) | 1.08 | 1.10 |

| 3-Phenyl-1-pentene | 189-190 | Terminal Alkene | 0.98 | 0.97 |

While this compound is an achiral molecule, it can be a substrate in asymmetric reactions that generate chiral products with one or more stereocenters. Determining the success of such a reaction requires quantifying the relative amounts of the two enantiomers produced, a value known as the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination. heraldopenaccess.usuma.es

The technique utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The CSP forms transient, diastereomeric complexes with the enantiomers of the analyte. heraldopenaccess.us Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, resulting in their separation. The enantiomeric excess is then calculated from the integrated areas of the two separated peaks. The choice of CSP and mobile phase is critical and must be empirically optimized for the specific chiral compound. umn.edu Detectors commonly used include UV-Vis, but for more definitive analysis, chiroptical detectors like Circular Dichroism (CD) can be employed. heraldopenaccess.usuma.es

| Enantiomer | Retention Time (min) | Peak Area | Calculation |

|---|---|---|---|

| (R)-Enantiomer | 12.5 | 150,000 | ee (%) = |(Area R - Area S) / (Area R + Area S)| * 100 ee (%) = |(150,000 - 50,000) / (150,000 + 50,000)| * 100 = 50% |

| (S)-Enantiomer | 14.8 | 50,000 |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

To understand how this compound is transformed during a chemical reaction, it is essential to observe the process in real-time. Advanced spectroscopic methods allow for the monitoring of reactant consumption, product formation, and the direct detection of highly reactive, short-lived intermediates that form the basis of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. By conducting a reaction directly inside an NMR spectrometer (in-situ), it is possible to acquire spectra at regular intervals to monitor the reaction's progress without disturbing the system. wiley.comasahilab.co.jp This is particularly powerful for studying reactions of this compound, such as catalytic isomerization to its more thermodynamically stable internal alkene isomers.

By monitoring the characteristic signals of the reactants and products, one can obtain kinetic data. For the isomerization of this compound to 2-phenyl-2-pentene, in-situ ¹H NMR would show the disappearance of the terminal vinyl proton signals of the starting material and the concurrent emergence of signals corresponding to the vinylic proton and new methyl group of the product. Plotting the concentration, determined by signal integration, versus time allows for the determination of reaction rates and orders. acs.org

| Compound | Proton Environment | Hypothetical Chemical Shift (δ, ppm) | Change Over Time |

|---|---|---|---|

| This compound (Reactant) | Vinyl Protons (=CH₂) | ~5.0-5.4 | Integral decreases |

| Allylic Protons (-CH₂) | ~2.3 | Integral decreases | |

| 2-Phenyl-2-pentene (Product) | Vinyl Proton (=CH-) | ~5.7 | Integral increases |

| Vinylic Methyl Protons (-CH₃) | ~1.8 | Integral increases |

Time-resolved vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are exceptionally suited for detecting and characterizing short-lived reaction intermediates. unipr.it These methods can provide structural "snapshots" of molecules on timescales from picoseconds to seconds, making them ideal for studying the rapid elementary steps in a reaction mechanism. nih.govbyopera.com

In a typical pump-probe experiment, a laser pulse (the pump) initiates the reaction, and a subsequent spectroscopic pulse (the probe) records the vibrational spectrum at a specific time delay. unipr.it When studying a reaction of this compound, such as a metal-catalyzed addition, time-resolved IR spectroscopy could monitor changes in the C=C stretching frequency. Coordination of the alkene to a metal catalyst would cause a shift in this band, providing direct evidence of the complex formation. byopera.com

Time-resolved resonance Raman (TR³) spectroscopy can offer enhanced sensitivity and selectivity. researchgate.net By tuning the probe laser to an electronic absorption band of a specific intermediate, the Raman signals for that species are selectively enhanced, allowing it to be observed even at very low concentrations. nih.govrsc.org

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Free this compound | C=C Stretch (Terminal) | ~1645 | Baseline frequency of the reactant double bond. |

| Hypothetical π-Complex with a Metal (M) | M-(C=C) Coordinated Stretch | ~1500-1550 | A significant shift to lower frequency indicates weakening of the C=C bond upon coordination, a key step in many catalytic cycles. |

| Hypothetical Radical Intermediate | C-C Single Bond Stretch | ~1000-1200 | Appearance of new signals corresponding to a saturated carbon backbone after addition to the double bond. |

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI-MS), is a uniquely powerful tool for intercepting and identifying charged intermediates within a catalytic cycle. nsf.gov Many reactions involving alkenes like this compound are catalyzed by transition metals such as palladium or gold, and their catalytic cycles often involve cationic or anionic intermediates. nih.govchemrxiv.org

By continuously introducing the reaction mixture into the mass spectrometer, it is possible to detect these low-concentration species directly from the solution. For example, in a hypothetical gold-catalyzed hydroarylation of this compound, ESI-MS could potentially detect the key [Au(L)(alkene)]⁺ π-complex intermediate. chemrxiv.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the detected intermediate, which serves as strong evidence for its proposed structure. chemrxiv.org In cases where intermediates are neutral, a "charge-tagging" strategy can be employed, where a permanently charged group is attached to a ligand or substrate to render the entire intermediate complex observable by MS. nih.gov

| Proposed Intermediate | Formula | Expected m/z (for ¹⁰⁶Pd, ⁷⁹Br) | Role in Catalytic Cycle |

|---|---|---|---|

| Reactant Adduct [Reactant+H]⁺ | [C₁₁H₁₅]⁺ | 147.1174 | Detection of starting material. |

| Oxidative Addition Product [Pd(PPh₃)(Ar)Br] | C₂₄H₂₀BrPPd | 523.9548 | Formation of the active aryl-palladium species. |

| Alkene Insertion Intermediate [Pd(PPh₃)(C₁₁H₁₄-Ar)Br]⁺ | [C₃₅H₃₄BrPPd]⁺ | 670.0645 | Key C-C bond-forming step. |

Application of Spectroscopic Techniques for Conformational Studies

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds defines its conformations. For flexible molecules like this compound, which possesses a phenyl ring and a pentene chain, multiple conformational isomers can exist. Spectroscopic techniques are indispensable tools for identifying these conformers and understanding their relative stabilities and the energy barriers for their interconversion. Methodologies such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and advanced laser spectroscopy, often complemented by quantum mechanical calculations, provide detailed insights into the molecule's three-dimensional structure. nih.govauremn.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for conformational analysis in solution. nih.gov The chemical shifts of ¹H and ¹³C nuclei and spin-spin coupling constants are highly sensitive to the local electronic environment and the dihedral angles between adjacent atoms. By analyzing these NMR parameters, it is possible to deduce the populations of different conformers in an equilibrium. nih.gov While detailed conformational energy studies for this compound are not extensively documented, the foundational NMR spectral data provides the necessary starting point for such investigations. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

This table presents the chemical shifts for the hydrogen nuclei in this compound, which are essential for structural elucidation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.25 | Singlet | 1H | Vinylic proton (=CH₂) |

| 4.95 | Singlet | 1H | Vinylic proton (=CH₂) |

| 2.20 | Triplet | 2H | Methylene protons (-CH₂-) |

| 1.50 | Sextet | 2H | Methylene protons (-CH₂-) |

| 0.90 | Triplet | 3H | Methyl protons (-CH₃) |

| Data sourced from NIST Chemistry WebBook and PubChem. nih.gov |

Table 2: ¹³C NMR Spectral Data for this compound

This table details the chemical shifts for the carbon nuclei, providing a map of the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 149.5 | Quaternary vinylic carbon (>C=) |

| 142.0 | Quaternary aromatic carbon |

| 128.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.5 | Aromatic CH |

| 112.5 | Vinylic carbon (=CH₂) |

| 35.0 | Methylene carbon (-CH₂-) |

| 22.0 | Methylene carbon (-CH₂-) |

| 14.0 | Methyl carbon (-CH₃) |

| Data sourced from NIST Chemistry WebBook and PubChem. nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. auremn.org.br Specific functional groups have characteristic absorption frequencies. For alkenes like this compound, key vibrational modes include C-H stretching from the vinyl and alkyl groups, the C=C double bond stretch, and C-H bending (wagging) peaks. spectroscopyonline.com Different conformers can exhibit subtle shifts in these frequencies due to changes in bond angles and intramolecular interactions. In detailed studies, these shifts can be correlated with specific spatial arrangements, helping to identify the conformers present in a sample. mdpi.com

Table 3: Key IR Absorption Bands for this compound

This table highlights the characteristic infrared absorption frequencies corresponding to the functional groups within this compound.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Vinylic (=C-H) |

| 3060 - 3030 | C-H Stretch | Aromatic (Ar-H) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1645 | C=C Stretch | Alkene |

| 1600, 1495 | C=C Stretch | Aromatic Ring |

| ~900 | C-H Bend | Vinylic (=CH₂) out-of-plane |

| 770, 700 | C-H Bend | Aromatic out-of-plane |

| Data sourced from NIST Chemistry WebBook and PubChem. nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

2-Phenyl-1-pentene as a Versatile Intermediate in Complex Organic Synthesis

This compound serves as a valuable starting material and intermediate in a range of complex organic syntheses. Its reactivity is centered around the terminal double bond and the phenyl group, allowing for a variety of transformations.